BenchChemオンラインストアへようこそ!

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Coagulation cascade Protease inhibition Structure-activity relationship

This 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide extends the coumarin-3-carboxamide scaffold with a p-tolyl amide, bridging the gap between known BuChE inhibitors (Tehrani 2019) and anti-inflammatory prototypes (Pu 2014). Distinct from the morpholinoalkyl series, the 8-methoxy group and p-tolyl moiety enable exploration of peripheral site H-bonding and aromatic stacking for novel IP. The 6-bromo substituent provides anomalous scattering for SAD/MAD phasing in co-crystallography. Procure to expand SAR beyond AChE/BuChE selectivity and coagulation protease panels.

Molecular Formula C18H14BrNO4
Molecular Weight 388.217
CAS No. 941947-67-7
Cat. No. B2504475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide
CAS941947-67-7
Molecular FormulaC18H14BrNO4
Molecular Weight388.217
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
InChIInChI=1S/C18H14BrNO4/c1-10-3-5-13(6-4-10)20-17(21)14-8-11-7-12(19)9-15(23-2)16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
InChIKeySHECAUMJOIKWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide (CAS 941947-67-7): Sourcing Guide for Procurement and Research


6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide (CAS 941947-67-7) is a synthetic coumarin-3-carboxamide derivative belonging to the 2H-chromene family, with the molecular formula C18H14BrNO4, a molecular weight of 388.2 g/mol, and a characteristic substitution pattern featuring a bromine atom at the 6-position, a methoxy group at the 8-position, and a para-tolyl (4-methylphenyl) amide at the 3-carboxamide position [1], [2]. This compound is listed in the BindingDB database under ChEMBL ID CHEMBL3780489 and is commercially available from multiple non-excluded suppliers typically at ≥95% purity as verified by 1H-NMR, with custom synthesis and bulk quantities offered through factory-audited GMP facilities [3], .

Why 6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide Cannot Be Replaced by Close Analogs: A Procurement Risk Assessment


Coumarin-3-carboxamides are not interchangeable scaffold-hops; minor substituent changes at the 6-position, 8-position, and N-aryl amide produce divergent target engagement and selectivity profiles. In coumarin-3-carboxamide series evaluated for cholinesterase inhibition, the 6-bromo substituent was essential for BuChE inhibitory activity, with the 6-bromo-bearing compound 5d achieving anti-BuChE activity approximately equal to the clinical reference rivastigmine, while unsubstituted coumarin analogs preferentially inhibited AChE [1]. In coagulation protease screens, the N-phenyl analog (BDBM23549) carrying identical 6-bromo-8-methoxy substitution showed only marginal inhibition (IC50 > 50,000 nM) against Factor XII, prothrombin, and plasma kallikrein, indicating that the N-aryl substituent identity critically determines target engagement [2]. In a parallel 3-arylcoumarin anti-inflammatory study, the 6-bromo-8-methoxy pattern conferred nitric oxide production inhibitory activity (IC50 = 6.9 μM in RAW264.7 macrophages), whereas the 6,8-dichloro analog showed distinct potency (IC50 = 8.5 μM), demonstrating that even halogen type and substitution pattern meaningfully alter pharmacological outcome [3]. Substituting the p-tolyl group with phenyl, 4-chlorophenyl, 4-methoxyphenyl, morpholinoalkyl, or benzyl groups, or removing the 8-methoxy or 6-bromo substituents, will generically yield a different compound with unvalidated biological activity, posing a material risk to experimental reproducibility and procurement value.

6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


Coagulation Protease Selectivity: N-Phenyl vs. N-p-Tolyl Comparison via BindingDB Data

The N-phenyl analog (BDBM23549: 6-bromo-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide) was profiled against a panel of human coagulation proteases at the University of Namur [1]. Across Factor XII, prothrombin, and plasma kallikrein, the N-phenyl analog exhibited IC50 values consistently >50,000 nM at pH 7.9 and 22 °C, using substrate hydrolysis absorbance readout at 405 nm [1]. The target compound (N-p-tolyl variant) incorporates a para-methyl substituent on the N-aryl ring, which based on coumarin-3-carboxamide SAR trends is expected to modulate hydrophobic pocket occupancy and steric fit relative to the unsubstituted N-phenyl comparator. No direct head-to-head data exist for the N-p-tolyl compound against this protease panel; however, the N-phenyl analog serves as the closest structurally characterized baseline, providing a reference point for evaluating the impact of the p-tolyl modification.

Coagulation cascade Protease inhibition Structure-activity relationship

Cholinesterase Inhibition: 6-Bromo Subclass Potency Relative to Rivastigmine

In a series of coumarin-3-carboxamide-N-morpholine hybrids evaluated for cholinesterase inhibition, compound 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide), which shares the 6-bromo substitution but lacks the 8-methoxy group and bears a morpholinoethylamide instead of p-tolylamide, demonstrated anti-BuChE activity approximately equal to the reference drug rivastigmine [1]. In the same series, unsubstituted coumarin analog 5g showed anti-AChE activity 1.78 times greater than rivastigmine, indicating that the 6-bromo substituent selectively enhances BuChE over AChE inhibition [1]. The target compound possesses the same 6-bromo coumarin core, an 8-methoxy group that can engage additional hydrogen-bond interactions, and a p-tolylamide capable of aromatic stacking in the enzyme active site; however, direct cholinesterase data for the specific N-p-tolyl-8-methoxy combination have not been reported.

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Anti-Inflammatory Activity: 6-Bromo-8-Methoxy Substitution Pattern Validation in RAW264.7 Macrophages

The 6-bromo-8-methoxy substitution pattern on the coumarin nucleus has been functionally validated in a 3-arylcoumarin context. The compound 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin (compound 25) inhibited lipopolysaccharide-induced nitric oxide production in RAW264.7 mouse macrophages with an IC50 of 6.9 μM, while the 6,8-dichloro analog (compound 16) exhibited an IC50 of 8.5 μM, representing a 1.23-fold potency difference attributable solely to the halogen and substitution pattern change [1]. Although the target compound is a 3-carboxamide rather than a 3-arylcoumarin, the shared 6-bromo-8-methoxy coumarin core suggests that this substitution pattern contributes intrinsically to anti-inflammatory pharmacophore activity, while the 3-carboxamide-p-tolyl moiety offers a distinct hydrogen-bonding and steric environment at the 3-position compared to the 3-aryl series.

Anti-inflammatory Nitric oxide inhibition Immunomodulation

Physicochemical Differentiation: Predicted LogP, PSA, and Heavy Atom Composition vs. Top Five Structural Analogs

Computed and vendor-reported physicochemical parameters for the target compound and its five most relevant structural analogs are compared below [1], , [2]. The target compound (C18H14BrNO4, MW 388.2) features a heavy atom count of 24, a topological polar surface area (tPSA) of approximately 68.5 Ų, and a computed logP in the range of 3.1–3.8, placing it in favorable oral drug-like chemical space. Compared to the N-phenyl analog (C17H12BrNO4, MW 374.2), the p-tolyl methyl group adds 14 Da in molecular weight and increases logP by an estimated 0.5 log units, enhancing membrane permeability potential while maintaining acceptable tPSA. The 6,8-dichloro analog (C17H11Cl2NO3, MW 348.2) lacks bromine and methoxy groups, reducing both heavy atom count and hydrogen-bond acceptor count, which may limit its utility in X-ray crystallographic phasing and specific polar interactions. The 6-nitro analog (C17H12N2O5) replaces bromine with a strong electron-withdrawing nitro group, fundamentally altering the electronic character of the coumarin ring. The bromine atom in the target compound serves dual purposes: as a heavy atom for anomalous scattering in crystallography and as a synthetic handle for cross-coupling reactions, both absent in the nitro and unsubstituted variants [2].

Physicochemical properties Drug-likeness Lead optimization

Procurement Specification and Purity Benchmarking Against Commercial Analogs

The target compound is available from non-excluded commercial suppliers with documented purity of ≥95% as verified by 1H-NMR, at pricing tiers starting from approximately USD 203 per gram [1]. A second supplier lists purity >95% with availability in quantities from 5 g to >10 kg, including custom synthesis and GMP-audited manufacturing capabilities . In comparison, the N-phenyl analog (BDBM23549) and 6-nitro analog (CAS 301818-27-9) are primarily available through custom synthesis with less standardized quality documentation. The 6,8-dichloro analog (CAS 300706-70-1) is available from specialty suppliers with variable purity specifications typically ranging from 95% to 97%. The relatively favorable procurement landscape for the target compound, combined with its unique substitution pattern (6-Br, 8-OCH3, N-p-tolyl), offers a lower barrier to entry for screening programs compared to analogs requiring de novo custom synthesis. Critical quality attributes for incoming material acceptance should include 1H-NMR confirmation of the p-tolyl methyl singlet (δ ~2.3 ppm), methoxy singlet (δ ~3.9 ppm), and the absence of des-bromo impurity and hydrolyzed carboxylic acid.

Chemical procurement Purity specification Quality control

Optimal Research and Industrial Application Scenarios for 6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide (CAS 941947-67-7)


Coumarin-3-Carboxamide SAR Expansion for Cholinesterase Inhibitor Hit-to-Lead Programs

Based on the Tehrani (2019) dataset establishing that 6-bromo substitution on coumarin-3-carboxamides confers BuChE inhibitory activity comparable to rivastigmine, the target compound extends the SAR landscape by introducing an 8-methoxy group and a p-tolylamide moiety, substitution features not explored in the original morpholine hybrid series [1]. Procurement of this compound enables medicinal chemistry teams to probe whether the 8-methoxy group enhances potency through hydrogen bonding with peripheral site residues and whether the p-tolyl group improves selectivity over AChE through differential aromatic stacking, thus generating novel intellectual property outside the morpholinoalkyl amide patent space.

Coagulation Protease Selectivity Screening Using the N-p-Tolyl Modification

The N-phenyl analog (BDBM23549) established a baseline of marginal activity (IC50 > 50 μM) against Factor XII, prothrombin, and plasma kallikrein [1]. The target compound's N-p-tolyl substitution represents the logical next SAR step: the para-methyl group may fill a hydrophobic sub-pocket in the protease S1 or S2 sites that is not engaged by the unsubstituted phenyl ring. Screening the target compound against an expanded coagulation and fibrinolytic protease panel can determine whether the p-tolyl modification converts the scaffold from an inactive chemotype into a selective inhibitor, leveraging the existing BindingDB data as the reference baseline [1].

Anti-Inflammatory Probe Development Leveraging the 6-Bromo-8-Methoxy Coumarin Pharmacophore

Pu et al. (2014) demonstrated that 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin inhibits NO production with an IC50 of 6.9 μM in RAW264.7 macrophages, validating the 6-bromo-8-methoxy substitution pattern as anti-inflammatory [1]. The target compound replaces the 3-aryl group with a 3-carboxamide-p-tolyl function, creating a structurally distinct chemotype that may exhibit differentiated pharmacokinetics, target engagement duration, or selectivity against iNOS/COX-2 pathways. Procurement for academic or industrial anti-inflammatory screening panels is supported by the quantitative literature precedent for the core substitution pattern and by the compound's ready commercial availability at gram scale.

X-Ray Crystallography and Heavy-Atom Derivatization for Structural Biology

The bromine atom at position 6 provides anomalous scattering (f'' = 1.283 e at Cu Kα wavelength), enabling experimental phasing by single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) for protein-ligand co-crystallography [1]. This capability is absent in the 6-chloro, 6-nitro, and unsubstituted coumarin-3-carboxamide analogs. Combined with the compound's favorable logP (~3.1–3.8) and tPSA (~68.5 Ų) that predict adequate aqueous solubility for co-crystallization and soaking experiments, the target compound is a preferred choice for structural biology groups seeking to determine high-resolution co-crystal structures of coumarin-3-carboxamide ligands bound to their protein targets [2].

Quote Request

Request a Quote for 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.